molecular formula C13H10F3N3O3 B2537522 6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-81-5

6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2537522
CAS No.: 338774-81-5
M. Wt: 313.236
InChI Key: NMCOCGFINOGESF-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. This pyrimidinecarboxamide derivative features a hydroxypyrimidinone core, a scaffold recognized for its diverse pharmacological potential. Structurally similar N-substituted hydroxypyrimidinone carboxamides have been investigated as inhibitors of HIV integrase, a critical enzyme for viral replication, suggesting this core structure is a valuable template for developing antiviral agents . Furthermore, based on its structural features, this compound is a candidate for research into phosphodiesterase (PDE) inhibition. The compound shares a core pyrimidine structure with known PDE5 inhibitors, which are a class of drugs used not only for erectile dysfunction but also for conditions like pulmonary arterial hypertension . The presence of the trifluoromethyl group is a common bioisostere in medicinal chemistry, often used to enhance a compound's metabolic stability, lipophilicity, and binding affinity. This makes the compound a promising intermediate for developing new therapeutic agents targeting various enzymes and receptors. The product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a reference standard in biological screening assays.

Properties

IUPAC Name

3-methyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-5-3-2-4-7(8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKLOWKTDNRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide (CAS No. 861208-47-1) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which may enhance its biological properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C13H10F3N3O3C_{13}H_{10}F_3N_3O_3, with a molecular weight of approximately 313.24 g/mol. The presence of the trifluoromethyl group is notable for its influence on lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain pyrimidine derivatives inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes involved in metabolic processes. For example, it may inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme that plays a significant role in the metabolism of pyrimidine compounds and is a target for cancer therapy. Inhibition of DPD can lead to increased levels of chemotherapeutic agents in cancer cells, enhancing their efficacy.

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The neuroprotective activity is attributed to antioxidant properties and the ability to modulate neuroinflammatory responses. These effects are particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that treatment led to increased apoptosis as evidenced by annexin V staining and caspase activation assays.

Case Study 2: Enzyme Inhibition

A pharmacokinetic study assessed the impact of this compound on DPD activity in vitro. Results showed that at concentrations above 10 µM, there was a significant reduction in DPD activity, leading to increased levels of uracil and thymidine in cultured cells. This suggests potential utility in enhancing the therapeutic index of fluoropyrimidine-based chemotherapies.

Data Table

Biological Activity Effect Reference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits DPD
NeuroprotectionReduces oxidative stress

Scientific Research Applications

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity. Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.

Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than traditional chemotherapeutic agents in specific contexts, potentially inducing apoptosis through mechanisms such as enzyme inhibition and cell cycle arrest .

In Vitro Studies

Research conducted under the National Cancer Institute's Developmental Therapeutics Program has assessed the compound's efficacy against a panel of approximately sixty cancer cell lines. The compound displayed high levels of antimitotic activity with mean GI50/TGI values indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To contextualize the efficacy of 6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide, a comparative analysis with structurally similar compounds was performed:

Compound Name Biological Activity Notable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxopyridineModerate anticancerDifferent substituents
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This comparison highlights the unique biological profile of the target compound and its potential advantages over other agents .

Comparison with Similar Compounds

Positional Isomer: 6-Hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

  • CAS : 861208-47-1
  • Molecular Formula : C₁₃H₁₀F₃N₃O₃ (identical to target compound).
  • Key Difference : The CF₃ group is at the meta (3-) position of the phenyl ring instead of ortho (2-).
  • Meta substitution may reduce steric clashes in planar binding pockets compared to ortho substitution .

Fluorinated Analogs: 2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide

  • CAS: Not explicitly provided ().
  • Key Features: 4-Fluorobenzyl substituent instead of CF₃-phenyl. 1-Amino-1-methylethyl group at position 2. 5-hydroxy group on the pyrimidine ring.
  • Implications: The fluorine atom is smaller and less lipophilic than CF₃, which may reduce membrane permeability but improve solubility.

Thioxo Derivatives: 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

  • CAS : 313956-77-3
  • Key Features :
    • 2-thioxo (S=) group replaces the 2-oxo (O=) group.
    • Tetrahydro pyrimidine core (saturated ring).
    • 4-Methylphenyl and 4-phenyl substituents.
  • Implications: The thioxo group increases lipophilicity and may alter hydrogen-bonding interactions.

Fused-Ring Analog: N-(4-Chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

  • CAS : 1025387-51-2
  • Key Features :
    • Fused benzimidazole-pyrimidine core.
    • 4-Chlorophenyl substituent and 2-phenylethyl group.
  • Chlorine is a bioisostere of CF₃ but with lower electronegativity, which may weaken hydrophobic interactions .

Thienopyrimidine Derivatives: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

  • Key Features: Thieno[2,3-d]pyrimidine core replaces the dihydropyrimidine ring. Thioxo and amino substituents.
  • The thiophene moiety may alter electronic distribution, affecting binding to redox-sensitive targets .

Structural and Functional Comparison Table

Compound Name Substituents (Pyrimidine/Phenyl) Functional Groups Molecular Weight (g/mol) Key Properties/Implications
Target Compound (CAS: 338774-81-5) 6-OH, 1-Me, N-(2-CF₃-Ph) Oxo, Hydroxy, CF₃ 313.24 High lipophilicity; ortho-CF₃ steric effects
6-Hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-... (CAS: 861208-47-1) 6-OH, 1-Me, N-(3-CF₃-Ph) Oxo, Hydroxy, CF₃ 313.24 Meta-CF₃ may reduce steric hindrance
2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-... () 5-OH, 1-Me, N-(4-F-PhCH₂), 2-(NH₂-CMe₂) Amino, Fluoro, Hydroxy Not provided Enhanced solubility via amino group
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-... (CAS: 313956-77-3) 2-S=, 6-Me, N-(4-Me-Ph), 4-Ph Thioxo, Methyl Not provided Increased lipophilicity; tetrahydro core
N-(4-Chlorophenyl)-2-oxo-1-(2-phenylethyl)-... (CAS: 1025387-51-2) Fused benzimidazole, N-(4-Cl-Ph) Chloro, Phenylethyl Not provided Rigid fused-ring system; bioisosteric Cl

Research Implications

  • Positional Isomerism : Ortho vs. meta CF₃ substitution () could be critical for optimizing target engagement in kinase inhibitors or GPCR modulators.
  • Functional Group Swaps : Replacing oxo with thioxo () may improve metabolic stability but reduce hydrogen-bonding capacity.
  • Bioisosteric Replacements : Chlorophenyl () and fluorobenzyl () groups offer alternatives to CF₃ for balancing potency and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidinecarboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key factors include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature Control : Reactions often require heating (80–120°C) to overcome activation barriers .
  • Quantum Chemical Calculations : Use reaction path search methods to predict optimal conditions (e.g., transition states, energy barriers) and reduce trial-and-error experimentation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., trifluoromethyl group at C2-phenyl) .
  • FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the oxo-pyrimidine ring) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition Assays : Target kinases or dehydrogenases, given the pyrimidine core’s role in nucleotide mimicry .
  • Cytotoxicity Testing : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility and Stability : Measure logP and metabolic stability in microsomal assays to guide further derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and binding affinity to target proteins .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to identify key residues for binding .
  • QSAR Modeling : Corrogate structural features (e.g., trifluoromethyl group’s hydrophobicity) with activity data from analogues .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, concentration ranges) .
  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., IC₅₀ values with 95% confidence intervals) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .

Q. What reactor designs are optimal for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps .
  • Membrane Separation Technologies : Purify intermediates via nanofiltration to remove unreacted reagents .
  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) for real-time quality control .

Q. How can the compound’s metabolic stability be enhanced for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Isotopic Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways in animal models .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., hydroxylation sites) to guide structural modifications .

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